

# In Vitro Characterization of Paltimatrectinib: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Paltimatrectinib*

Cat. No.: *B15144274*

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## Introduction

**Paltimatrectinib** (PBI-200) is a next-generation, orally bioavailable, and highly potent pan-tropomyosin receptor kinase (TRK) inhibitor designed to target cancers harboring NTRK gene fusions. This technical guide provides a detailed overview of the in vitro characterization of **Paltimatrectinib**, summarizing its kinase inhibition profile, activity against common resistance mutations, and its effects on cancer cell lines. Methodologies for the key experimental assays are also detailed to provide a comprehensive resource for the scientific community.

## Core Attributes of Paltimatrectinib

**Paltimatrectinib** is a selective inhibitor of TRKA, TRKB, and TRKC, demonstrating potent activity against both wild-type and mutated forms of these kinases. A key feature of **Paltimatrectinib** is its ability to overcome acquired resistance to first-generation TRK inhibitors, a significant challenge in the clinical management of TRK fusion-positive cancers.

## Quantitative Analysis of Kinase Inhibition and Cellular Activity

The in vitro potency and selectivity of **Paltimatrectinib** have been determined through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

**Table 1: Biochemical Inhibition of TRK Kinases by Paltimatrectinib**

Kinase	IC50 (nM)
TrkA	0.45
TrkB	2.2
TrkC	1.9

IC50 values represent the concentration of **Paltimatrectinib** required to inhibit 50% of the kinase activity in a biochemical assay.[\[1\]](#)

**Table 2: Activity of Paltimatrectinib Against TRK Resistance Mutations**

Kinase Mutation	IC50 (nM)
TrkA G595R	3.4
TrkA G667C	10

The TrkA G595R and G667C mutations are known solvent front and gatekeeper mutations, respectively, that confer resistance to first-generation TRK inhibitors.[\[1\]](#)

**Table 3: Cellular Activity of Paltimatrectinib in TRK Fusion-Positive Cancer Cell Lines**

Cell Line	Fusion Gene	EC50 (nM)
KM-12 (Colorectal Cancer)	TPM3-NTRK1	22
MO-91 (Acute Myeloid Leukemia)	ETV6-NTRK3	3.5

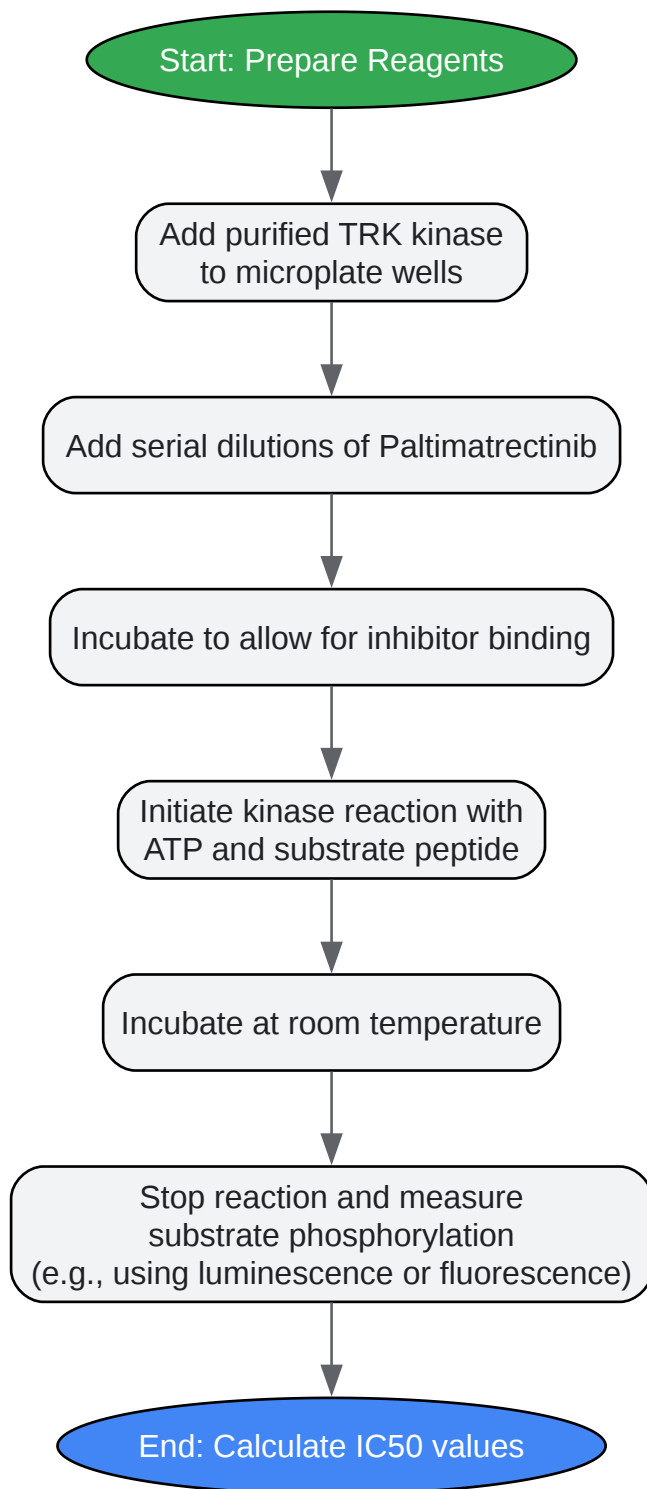
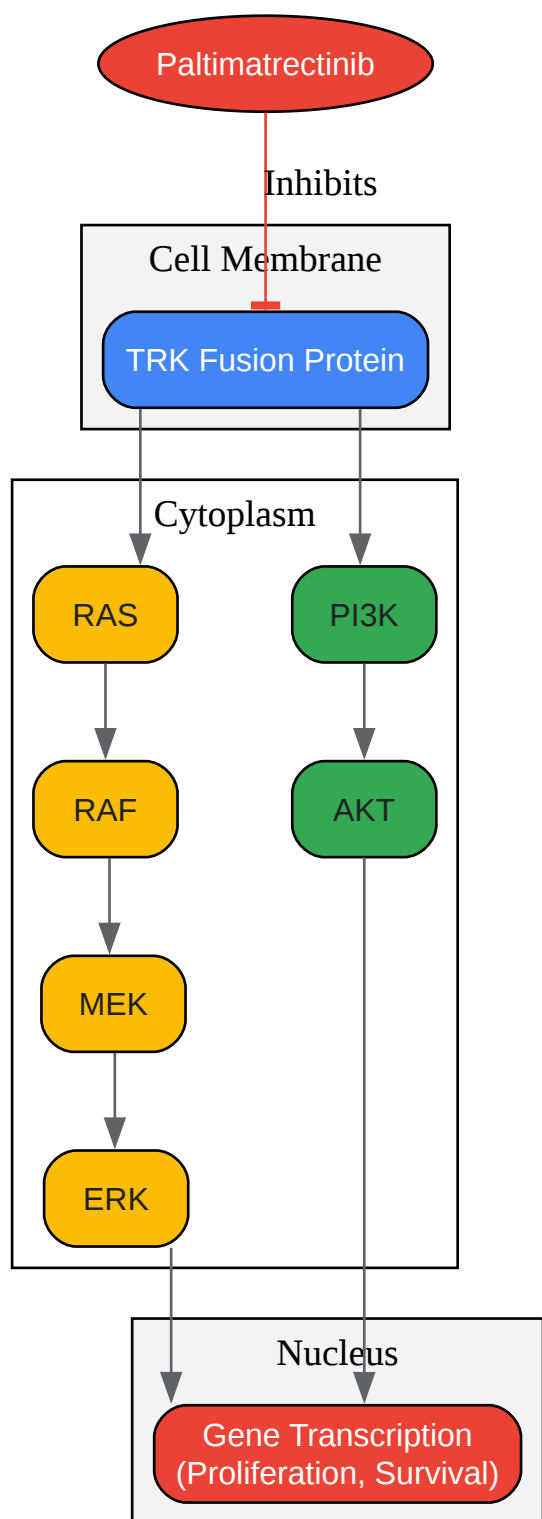
EC50 values represent the concentration of **Paltimatrectinib** required to inhibit 50% of cell proliferation in a cellular viability assay.[\[1\]](#)

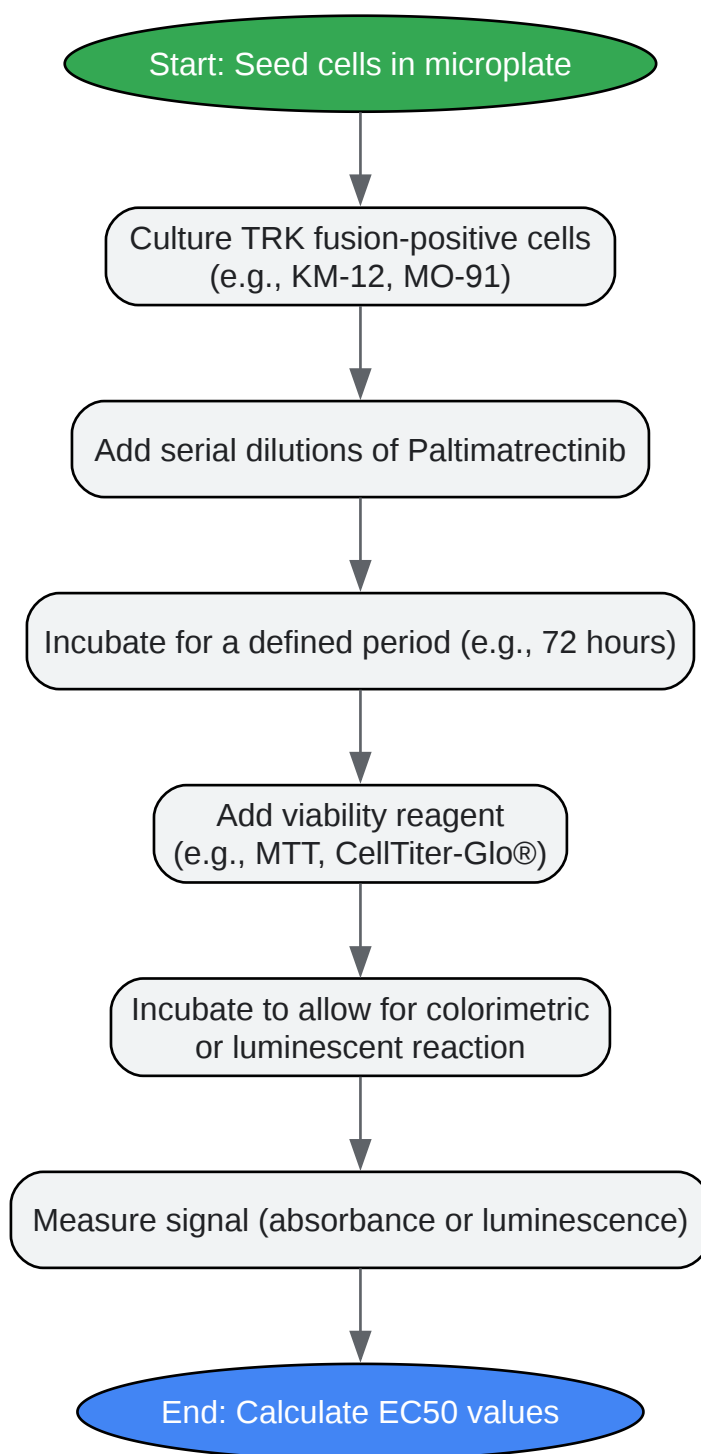
## Kinase Selectivity

**Paltimatrectinib** has demonstrated high selectivity for TRK kinases. In a screening panel of 122 other protein kinases, **Paltimatrectinib** was found to be highly selective, with an IC<sub>50</sub> of 31 nM for Ros1 being the only significant off-target activity noted.[1] A separate screen against 125 kinases confirmed this high selectivity, with only one off-target kinase being inhibited by more than 60% at a concentration of 1 micromolar.

## Signaling Pathway Inhibition

**Paltimatrectinib** exerts its anti-cancer effects by inhibiting the TRK signaling pathway. NTRK gene fusions lead to the constitutive activation of TRK kinases, which in turn activates downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. **Paltimatrectinib**'s inhibition of TRK phosphorylation blocks these downstream signals, leading to the suppression of tumor growth and induction of apoptosis.





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## References

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